Triphenylmethyl chloride

Catalog No.
S523541
CAS No.
76-83-5
M.F
C19H15CL
M. Wt
278.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylmethyl chloride

CAS Number

76-83-5

Product Name

Triphenylmethyl chloride

IUPAC Name

[chloro(diphenyl)methyl]benzene

Molecular Formula

C19H15CL

Molecular Weight

278.8 g/mol

InChI

InChI=1S/C19H15Cl/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

JBWKIWSBJXDJDT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl

solubility

INSOL IN WATER, SLIGHTLY SOL IN ALCOHOL, SOL IN ACETONE; VERY SOL IN ETHER, BENZENE, CHLOROFORM, CARBON DISULFIDE, CARBON TETRACHLORIDE

Synonyms

Chlorotriphenylmethane; NSC 435; NSC-435; NSC435

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl

The exact mass of the compound Chlorotriphenylmethane is 278.0862 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water, slightly sol in alcohol, sol in acetone; very sol in ether, benzene, chloroform, carbon disulfide, carbon tetrachloride. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 435. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Trityl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Triphenylmethyl chloride (Trityl chloride, TrCl) is a crystalline solid organic halide primarily used to introduce the trityl protecting group to alcohols, amines, and thiols. Its defining procurement-relevant characteristic is the significant steric bulk of the three phenyl rings, which allows for the highly selective protection of sterically unhindered primary alcohols over more crowded secondary and tertiary alcohols. This reaction proceeds via a stable SN1 carbocation intermediate, and the resulting trityl ether is stable to basic and neutral conditions but can be readily removed under mild acidic conditions, a critical feature for multi-step synthesis.

Substituting Triphenylmethyl chloride with analogs like Triphenylmethyl bromide or other classes of protecting group reagents such as tert-Butyldimethylsilyl chloride (TBDMSCl) or Benzyl bromide is a critical process decision, not a simple procurement swap. While Triphenylmethyl bromide also forms a trityl ether, differences in halide reactivity can affect reaction kinetics and side-product profiles. More importantly, alternative protecting groups like TBDMS or Benzyl ethers have fundamentally different stability profiles and require incompatible deprotection methods (e.g., fluoride ions for TBDMS, catalytic hydrogenolysis for Benzyl). Choosing Trityl chloride is a deliberate selection for a specific process workflow that leverages its unique steric selectivity and mild acid-labile deprotection, a combination not offered by these common substitutes.

Superior Steric Selectivity for Primary Alcohols Over Less Bulky Protecting Groups

The primary procurement driver for Triphenylmethyl chloride is its exceptional steric bulk, which enables highly selective protection of primary alcohols over secondary alcohols. In a direct comparison using 1,2-hexanediol, protection with Trityl chloride gave a high yield of the desired mono-protected primary alcohol. In contrast, using Benzyl bromide under similar conditions resulted in a complex mixture with significant formation of side products, demonstrating lower selectivity. While TBDMSCl also shows preference for primary alcohols, its selectivity can be less pronounced than that of the trityl group.

Evidence DimensionYield of selectively protected primary alcohol (1-O-trityl-1,2-hexanediol)
Target Compound DataHigh yield
Comparator Or BaselineBenzyl bromide: Complex mixture with significant side products
Quantified DifferenceQualitatively high selectivity for Trityl chloride vs. poor selectivity for Benzyl bromide
ConditionsProtection of 1,2-hexanediol as a model substrate containing both primary and secondary alcohols.

For complex syntheses involving polyols (e.g., carbohydrates, nucleosides), this high selectivity minimizes purification steps and maximizes yield of the correct intermediate, directly impacting process efficiency.

Process Compatibility: Orthogonal Deprotection Enables Complex Synthetic Routes

The trityl ether derived from Triphenylmethyl chloride is a key component of orthogonal protection strategies, where multiple protecting groups in a molecule can be removed independently. The trityl group is stable to basic conditions and hydrogenolysis but is cleaved by mild acids (e.g., formic acid, dilute TFA). This contrasts sharply with common substitutes: benzyl (Bn) ethers are stable to acids and bases but require catalytic hydrogenolysis for removal, while tert-butyldimethylsilyl (TBDMS) ethers are stable to hydrogenolysis and many acidic/basic conditions but are specifically cleaved by fluoride ions (e.g., TBAF). This differential stability is not a minor detail; it is the basis for designing efficient, multi-step synthetic pathways.

Evidence DimensionRequired Deprotection Conditions
Target Compound DataMild acidic conditions (e.g., formic acid, dilute TFA)
Comparator Or BaselineBenzyl (Bn) Ether: Catalytic hydrogenolysis (H₂, Pd/C). TBDMS Ether: Fluoride ions (TBAF).
Quantified DifferenceFundamentally different chemical environments required for cleavage.
ConditionsStandard conditions for multi-step organic synthesis.

This allows a chemist to deprotect a trityl-protected alcohol without affecting a silyl or benzyl ether elsewhere in the molecule, a critical capability for manufacturing complex APIs and fine chemicals.

Tunable Reactivity within the Trityl Class: A Baseline for Lability

Triphenylmethyl chloride provides the baseline trityl group, whose acid lability can be precisely increased by adding electron-donating methoxy substituents. The 4,4'-dimethoxytrityl (DMT) group, for instance, is significantly more acid-labile and is a standard for automated solid-phase oligonucleotide synthesis. In one comparison, complete hydrolysis of a standard 5'-trityl-uridine in 80% acetic acid required 48 hours, whereas the mono-methoxytrityl (MMT) equivalent was cleaved in 2 hours, and the dimethoxytrityl (DMT) version cleaved in just 15 minutes. Procuring the parent Triphenylmethyl chloride is the correct choice when greater stability to acidic conditions is required compared to its more labile methoxy-substituted analogs.

Evidence DimensionDeprotection Time (80% Acetic Acid)
Target Compound DataTrityl (Tr): 48 hours
Comparator Or BaselineMono-methoxytrityl (MMT): 2 hours. Di-methoxytrityl (DMT): 15 minutes.
Quantified DifferenceTrityl is >24x more stable than MMT and >190x more stable than DMT under these conditions.
ConditionsCleavage of 5'-protected uridine at room temperature.

This allows buyers to select the precise level of acid stability needed for their process, avoiding premature deprotection that can occur with more labile analogs like DMT-Cl in certain synthetic sequences.

Precursor for Cationic Polymerization Initiation

Triphenylmethyl chloride can function as an initiator or co-initiator for cationic polymerization. The cleavage of the C-Cl bond generates the stable trityl cation, which can directly initiate the polymerization of susceptible alkenes, or act as a Lewis acid to activate a co-initiator. This process is particularly efficient for alkenes that form stable carbocation propagating species, such as isobutene. The choice of the chloride salt over other halides can influence initiation efficiency and the overall polymerization kinetics, making it a specific choice for controlling polymer synthesis.

Evidence DimensionFunctionality
Target Compound DataInitiates cationic polymerization via formation of the stable trityl cation.
Comparator Or BaselineOther polymerization methods (e.g., radical, anionic) which require different classes of initiators.
Quantified DifferenceEnables a specific polymerization mechanism (cationic) incompatible with radical or anionic initiators.
ConditionsCationic polymerization of electron-rich alkenes like isobutene.

For materials science applications, selecting Triphenylmethyl chloride provides a specific and controlled method for initiating cationic polymerization to produce polymers like polyisobutene.

Multi-Step Synthesis Requiring Orthogonal Protection Strategies

In the synthesis of complex molecules like pharmaceuticals or natural products with multiple hydroxyl groups, Triphenylmethyl chloride is the reagent of choice for protecting a primary alcohol when subsequent steps require conditions that would cleave silyl ethers (acid) or be incompatible with hydrogenolysis (e.g., presence of alkenes). The trityl group can later be selectively removed with mild acid, leaving other protecting groups like TBDMS or Benzyl intact for further transformations.

Carbohydrate and Nucleoside Chemistry

This is a primary application where the high steric hindrance of Triphenylmethyl chloride is critical. It allows for the regioselective protection of the primary 5'- or 6'-hydroxyl group in nucleosides and carbohydrates, respectively, leaving the secondary hydroxyls free for subsequent reactions. This selectivity is fundamental to building oligosaccharides and oligonucleotides in a controlled, step-wise manner.

Synthesis Where Moderate Acid Stability is Required

When a synthetic route involves mildly acidic steps that would prematurely cleave a more labile protecting group like DMT, the standard trityl group introduced by Trityl chloride is the appropriate choice. Its greater stability provides a more robust protecting group that will survive these conditions, preventing unwanted side reactions and yield loss.

Controlled Initiation of Cationic Polymerization

In polymer science, Triphenylmethyl chloride is used as a specific initiator to produce polymers via cationic polymerization. This is particularly relevant for the synthesis of polymers from electron-rich monomers where a well-defined initiation step via the stable trityl cation is desired to control the polymer architecture.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

NEEDLES OR PRISMS FROM BENZENE OR PETROLEUM ETHER

XLogP3

5

Exact Mass

278.0862

Boiling Point

310.0 °C
310 °C @ 760 MM HG

LogP

5.25 (LogP)

Appearance

Solid powder

Melting Point

113.5 °C
113-114 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1D9GZ8QQXN

GHS Hazard Statements

Aggregated GHS information provided by 93 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (65.59%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (15.05%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (17.2%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (19.35%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

76-83-5

Wikipedia

Triphenylmethyl chloride

Biological Half Life

0.71 Days

General Manufacturing Information

Benzene, 1,1',1''-(chloromethylidyne)tris-: ACTIVE
TRIARYL CHLOROALKANE IMPROVED ADHESION OF FAST-SETTING POLYURETHANE PREPOLYMER TO TISSUE.

Dates

Last modified: 08-15-2023

Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor

Taysir K Bader, Todd M Rappe, Gianlugi Veglia, Mark D Distefano
PMID: 30611425   DOI: 10.1016/bs.mie.2018.09.025

Abstract

Protein and peptide prenylation is an essential biological process involved in many signal transduction pathways. Hence, it plays a critical role in establishing many major human ailments, including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), malaria, and Ras-related cancers. Yeast mating pheromone a-factor is a small dodecameric peptide that undergoes prenylation and subsequent processing in a manner identical to larger proteins. Due to its small size in addition to its well-characterized behavior in yeast, a-factor is an attractive model system to study the prenylation pathway. Traditionally, chemical synthesis and characterization of a-factor have been challenging, which has limited its use in prenylation studies. In this chapter, a robust method for the synthesis of a-factor is presented along with a description of the characterization of the peptide using MALDI and NMR. Finally, complete assignments of resonances from the isoprenoid moiety and a-factor from COSY, TOCSY, HSQC, and long-range HMBC NMR spectra are presented. This methodology should be useful for the synthesis and characterization of other mature prenylated peptides and proteins.


Oxidation studies on Andrographolide

Vijayavitthal T Mathad, Satish Kumar, Kanwal Raj
PMID: 17127657   DOI: 10.1080/14786410500441466

Abstract

Jones oxidation of Andrographolide (1), gave mixture of three products (3-dehydroandrographolide (5), 3,19-bis dehydroandrographolide (6) and 19-dehydroandrographolide (7). Tritylation of andrographolide at C19-OH resulted to products 8 and diene 9, which can be converted to its acetate 10 and oxidation product 11.


Method for activation and recycling of trityl resins

Itedale Namro Redwan, Morten Grøtli
PMID: 22809057   DOI: 10.1021/jo300598d

Abstract

This note describes a rapid and mild strategy for the loading of alcohols and anilines onto a polystyrene triphenylmethyl (trityl) resin. High loadings were obtained in a matter of minutes by treating resin-bound trityl chloride with triethyloxonium tetrafluoroborate followed by alcohols or anilines. Yields were comparable or better than known literature methods. Recycling of the recovered resin was also possible using the developed method.


Pediatric susceptibility to 18 industrial chemicals: a comparative analysis of newborn with young animals

R Hasegawa, M Hirata-Koizumi, M Dourson, A Parker, A Hirose, S Nakai, E Kamata, M Ema
PMID: 17157422   DOI: 10.1016/j.yrtph.2006.10.003

Abstract

We comprehensively re-analyzed the toxicity data for 18 industrial chemicals from repeated oral exposures in newborn and young rats, which were previously published. Two new toxicity endpoints specific to this comparative analysis were identified, the first, the presumed no observed adverse effect level (pNOAEL) was estimated based on results of both main and dose-finding studies, and the second, the presumed unequivocally toxic level (pUETL) was defined as a clear toxic dose giving similar severity in both newborn and young rats. Based on the analyses of both pNOAEL and pUETL ratios between the different ages, newborn rats demonstrated greater susceptibility (at most 8-fold) to nearly two thirds of these 18 chemicals (mostly phenolic substances), and less or nearly equal sensitivity to the other chemicals. Exceptionally one chemical only showed toxicity in newborn rats. In addition, Benchmark Dose Lower Bound (BMDL) estimates were calculated as an alternative endpoint. Most BMDLs were comparable to their corresponding pNOAELs and the overall correlation coefficient was 0.904. We discussed how our results can be incorporated into chemical risk assessment approaches to protect pediatric health from direct oral exposure to chemicals.


Comparative susceptibility of newborn and young rats to six industrial chemicals

Ryuichi Hasegawa, Mutsuko Hirata-Koizumi, Mika Takahashi, Eiichi Kamata, Makoto Ema
PMID: 16359494   DOI: 10.1111/j.1741-4520.2005.00083.x

Abstract

To elucidate the comparative susceptibility of newborn rats to chemicals, newborn and young animals were administered six industrial chemicals by gavage from postnatal days (PND) 4 to 21, and for 28 days starting at 5-6 weeks of age respectively, under the same experimental conditions as far as possible. As two new toxicity endpoints specific to this comparative analysis, presumed no-observed-adverse-effect-levels (pNOAELs) were estimated based on results of both main and dose-finding studies, and presumed unequivocally toxic levels (pUETLs) were also decided. pNOAELs for newborn and young rats were 40 and 200 for 2-chlorophenol, 100 and 100 for 4-chlorophenol, 30 and 100 for p-(alpha,alpha-dimethylbenzyl) phenol, 100 and 40 for (hydroxyphenyl)methyl phenol, 60 and 12 for trityl chloride, and 100 and 300 mg/kg/day for 1,3,5-trihydroxybenezene, respectively. To determine pUETLs, dose ranges were adopted in several cases because of the limited results of experimental doses. Values for newborn and young rats were thus estimated as 200-250 and 1000 for 2-chlorophenol, 300 and 500 for 4-chlorophenol, 300 and 700-800 for p-(alpha,alpha-dimethylbenzyl) phenol, 140-160 and 1000 for (hydroxyphenyl)methyl phenol, 400-500 and 300 for trityl chloride, and 500 and 1000 mg/kg/day for 1,3,5-trihydroxybenzene, respectively. In most cases, newborn rats were 2-5 times more susceptible than young rats in terms of both the pNOAEL and the pUETL. An exception was that young rats were clearly more susceptible than their newborn counterparts for trityl chloride.


Inhibition of intercellular junctional communication in human fibroblasts by triphenylmethane, triphenylmethylchloride, tetraphenylboron and related compounds

J S Davidson, I M Baumgarten, E H Harley
PMID: 3931694   DOI: 10.1016/0167-4889(85)90144-2

Abstract

Intercellular junctional communication was measured using [14C]citrulline incorporation in co-cultures of argininosuccinate synthetase-deficient and argininosuccinate lyase-deficient human fibroblasts. Triphenylmethane, triphenylmethylchloride and tetraphenylboron inhibited communication at concentrations at least 12-fold lower than cytotoxic concentrations. This inhibition was of rapid onset and was rapidly reversible by washing the co-cultures. Refractoriness to inhibition did not develop after prolonged exposure. Several other compounds also induced communication inhibition, but only at concentrations slightly below cytotoxic concentrations. Treatment of co-cultures with calcium ionophore A23187 or cycloheximide did not cause communication inhibition. It is suggested that triphenylmethane, triphenylchloride and tetraphenylboron may be useful inhibitors for studying the roles of intercellular junctional communication in some biological systems.


Chlorodecarboxylation of 17 beta-acetoxy-3-methoxy-9-oxo-9, 11-secoestra-1, 3, 5 (10)-trien-11-oic acid with lead tetraacetate and trityl chloride

K Lal, S Ray
PMID: 7147285   DOI: 10.1016/0039-128x(82)90054-x

Abstract




Im-trityl protection of histidine

S J Harding, J H Jones, A N Sabirov, V V Samukov
PMID: 10507686   DOI: 10.1002/(SICI)1099-1387(199908)5:8<368::AID-PSC210>3.0.CO;2-P

Abstract

A rational attempt to prepare FmocHis(piTrt)OH regiospecifically gave in fact the well-known tau-trityl isomer, and experiments with model systems indicate that the prospects for access to pi-trityl histidine derivatives, which would be of great value for the racemization-free synthesis of histidine-containing peptides, are poor.


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